![molecular formula C20H22ClFN6O2 B560406 帕沙克利司 CAS No. 1426698-88-5](/img/structure/B560406.png)
帕沙克利司
描述
Parsaclisib is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) that is currently under development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) .
Molecular Structure Analysis
Parsaclisib belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Parsaclisib is a potent and selective next-generation PI3Kδ inhibitor that differs in structure from first-generation PI3Kδ inhibitors .
科学研究应用
治疗 B 细胞恶性肿瘤: 帕沙克利司在复发或难治性 B 细胞非霍奇金淋巴瘤 (NHL) 患者中显示出抗肿瘤活性,包括滤泡性淋巴瘤、边缘带淋巴瘤、套细胞淋巴瘤和弥漫性大 B 细胞淋巴瘤。它表现出可控的毒性,并有可能改善长期预后 (Forero-Torres et al., 2019).
弥漫性大 B 细胞淋巴瘤中的疗效: 一项 2 期研究 (CITADEL-202) 探索了帕沙克利司作为单一疗法在复发或难治性弥漫性大 B 细胞淋巴瘤患者中的疗效。它显示出可控的安全性和有限的疗效,表明需要与其他疗法联合使用 (Coleman et al., 2020).
药物相互作用和安全性: 帕沙克利司与伊曲康唑和利福平等药物联合使用的药代动力学和安全性表明,当与强 CYP3A4 抑制剂或诱导剂一起给药时需要调整剂量 (Li et al., 2020).
在日本 B 细胞淋巴瘤患者中的应用: 在一项 Ib 期研究 (CITADEL-111) 中,帕沙克利司在复发或难治性滤泡性或边缘带淋巴瘤的日本患者中显示出阳性结果,支持进一步的临床开发 (Fukuhara et al., 2022).
治疗自身免疫性疾病: 帕沙克利司在系统性红斑狼疮和干燥综合征的临床前模型中显示出疗效,通过减少自身抗体的形成和改善疾病病理 (Scuron et al., 2021).
骨髓纤维化的联合疗法: 帕沙克利司与芦可替尼联合使用在骨髓纤维化患者中显示出疗效,特别是在基线血小板计数低的患者中,作为 2 期研究的一部分 (Yacoub et al., 2022).
下一代 PI3Kδ 抑制剂的特性: 帕沙克利司在结构上与第一代 PI3Kδ 抑制剂不同,并且显示出肝毒性降低,同时保留了有效的抗肿瘤和免疫调节活性 (Yue et al., 2019).
安全和危害
未来方向
Incyte, the company developing Parsaclisib, has withdrawn the New Drug Application (NDA) for Parsaclisib for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). The decision impacts only the FL, MZL, and MCL indications in the U.S., and does not affect other ongoing clinical trials in the U.S. or other countries . Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes .
属性
IUPAC Name |
(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parsaclisib | |
CAS RN |
1426698-88-5 | |
Record name | Parsaclisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parsaclisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARSACLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。